
ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C18H23BrN2O4 and its molecular weight is 411.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Behavioral Pharmacology of AR-A000002, a Novel, Selective 5-HT1B Antagonist : This paper discusses the anxiolytic and antidepressant potential of AR-A000002, a selective 5-HT1B antagonist, demonstrating the importance of such compounds in the treatment of anxiety and affective disorders (Hudzik et al., 2003).
Analytical Methods Used in Determining Antioxidant Activity A Review
: This review highlights various methods for determining antioxidant activity, indicating the relevance of chemical structures in understanding antioxidant properties and their applications in medicine and pharmacy (Munteanu & Apetrei, 2021).
Clarification of the Blood Compatibility Mechanism by Controlling the Water Structure at the Blood–Poly(meth)acrylate Interface : This study investigates the reasons for the blood compatibility of certain polymers, providing insight into how chemical structures can influence biocompatibility, which could be relevant for the development of medical materials or drug delivery systems (Tanaka & Mochizuki, 2010).
Indole-3-Carbinol (I3C) and its Major Derivatives Their Pharmacokinetics and Important Roles in Hepatic Protection
: This paper discusses the protective effects of indole derivatives on chronic liver injuries, highlighting the significance of indole and its derivatives in hepatic protection, which may suggest similar protective roles for related indole derivatives (Wang et al., 2016).
Propiedades
IUPAC Name |
ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O4/c1-4-25-18(22)17-12-9-16(23-3)13(19)10-14(12)20(2)15(17)11-21-5-7-24-8-6-21/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEFLFFSUUKWMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
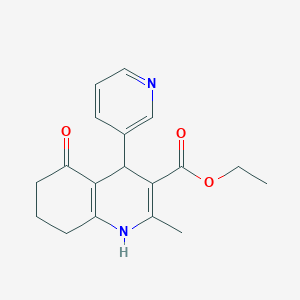
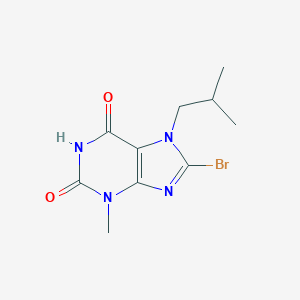

![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)
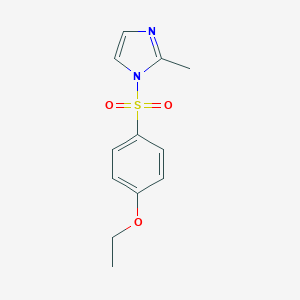
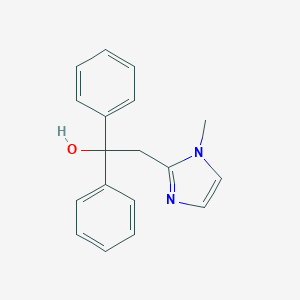

![6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid](/img/structure/B512611.png)
![5-[(2-Methoxy-5-methylphenyl)diazenyl]-8-quinolinol 1-oxide](/img/structure/B512612.png)
![4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-one oxime](/img/structure/B512616.png)
![(4E)-4-[(4-methoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one](/img/structure/B512633.png)
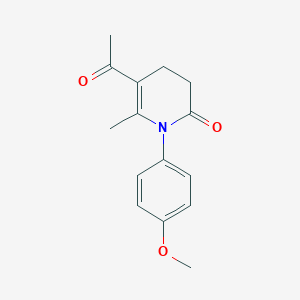
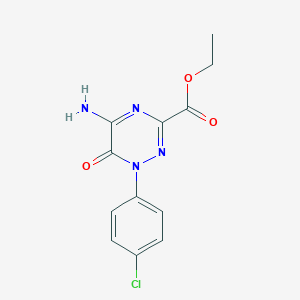
![6-methyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B512659.png)
